molecular formula C26H26Br2O6 B11103077 Bis[2-(4-bromophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate

Bis[2-(4-bromophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate

Cat. No.: B11103077
M. Wt: 594.3 g/mol
InChI Key: UPSRUNKFBUNCCH-UHFFFAOYSA-N
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Description

Bis[2-(4-bromophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate is a complex organic compound characterized by its unique structure, which includes bromophenyl groups and a trimethylcyclopentane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(4-bromophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl intermediates, followed by their coupling with the trimethylcyclopentane core. Common reagents used in these reactions include brominating agents, coupling catalysts, and various solvents to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Bis[2-(4-bromophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Bis[2-(4-bromophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis[2-(4-bromophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl groups may interact with enzymes or receptors, modulating their activity. The trimethylcyclopentane core provides structural stability and influences the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[2-(4-bromophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate is unique due to its specific combination of bromophenyl groups and a trimethylcyclopentane core. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

Properties

Molecular Formula

C26H26Br2O6

Molecular Weight

594.3 g/mol

IUPAC Name

bis[2-(4-bromophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate

InChI

InChI=1S/C26H26Br2O6/c1-25(2)20(23(31)33-14-21(29)16-4-8-18(27)9-5-16)12-13-26(25,3)24(32)34-15-22(30)17-6-10-19(28)11-7-17/h4-11,20H,12-15H2,1-3H3

InChI Key

UPSRUNKFBUNCCH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC1(C)C(=O)OCC(=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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